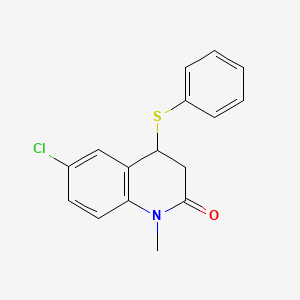

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

CAS No.: 66365-65-9

Cat. No.: VC17284104

Molecular Formula: C16H14ClNOS

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66365-65-9 |

|---|---|

| Molecular Formula | C16H14ClNOS |

| Molecular Weight | 303.8 g/mol |

| IUPAC Name | 6-chloro-1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one |

| Standard InChI | InChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |

| Standard InChI Key | CJWVLYIZRVMULW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS No. 66365-65-9) is a bicyclic organic compound with the molecular formula C₁₆H₁₄ClNOS and a molecular weight of 303.8 g/mol. The quinolinone core consists of a fused benzene and pyridinone ring, substituted at distinct positions:

-

6-position: Chloro group (-Cl)

-

1-position: Methyl group (-CH₃)

-

4-position: Phenylthio group (-S-C₆H₅)

The dihydro-2(1H)-quinolinone structure introduces partial saturation in the pyridinone ring, influencing both reactivity and conformational stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClNOS |

| Molecular Weight | 303.8 g/mol |

| CAS Registry Number | 66365-65-9 |

| Solubility | Limited data; soluble in DMSO |

| Stability | Stable under inert conditions |

Synthesis and Manufacturing

Conventional Synthesis Pathways

The synthesis of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone typically involves multi-step organic reactions. A widely reported method includes:

-

Condensation: Reaction of substituted aniline derivatives with chloroacetyl chloride to form intermediate amides.

-

Cyclization: Intramolecular cyclization under acidic or basic conditions to construct the quinolinone core.

-

Functionalization: Introduction of the phenylthio group via nucleophilic aromatic substitution or coupling reactions.

For instance, a precursor such as 6-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one may undergo thioetherification with thiophenol in the presence of a base like potassium carbonate, yielding the target compound.

Modern Methodological Advances

Recent studies on analogous quinolinones highlight the utility of Diels-Alder reactions and microwave-assisted synthesis to enhance yields and reduce reaction times . While direct data on this specific compound is limited, the reactivity of its chloro and phenylthio groups suggests compatibility with these advanced techniques.

Chemical Reactivity and Derivative Formation

Functional Group Reactivity

The compound’s substituents enable diverse chemical transformations:

-

Chloro Group: Participates in nucleophilic substitution (e.g., Suzuki-Miyaura coupling) to introduce aryl or alkyl groups.

-

Carbonyl Group: Susceptible to reduction (e.g., NaBH₄) to form alcohol derivatives or condensation with amines to yield imines.

-

Phenylthio Group: Engages in electrophilic aromatic substitution (e.g., nitration, sulfonation) or oxidation to sulfoxides/sulfones.

Synthesis of Biologically Active Derivatives

Research on structurally related quinolinones demonstrates their utility as precursors for antitumor and anti-inflammatory agents. For example:

-

Anticancer Derivatives: Analogous compounds with chloro and thioether substituents exhibit IC₅₀ values in the micromolar range against MCF-7 and HepG2 cell lines .

-

Anti-inflammatory Analogues: Quinolinones modified at the 4-position show COX-2 inhibition comparable to celecoxib in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume